molecular formula C10H17N3O B6259197 (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol CAS No. 1421601-79-7

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol

Cat. No. B6259197
CAS RN: 1421601-79-7
M. Wt: 195.3
InChI Key:
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Description

“(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol” is a chemical compound with the CAS Number: 912761-33-2 . It has a molecular weight of 195.26 . The IUPAC name for this compound is (1-methyl-1H-imidazol-2-yl) (4-piperidinyl)methanol .


Synthesis Analysis

The synthesis of “(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 .


Chemical Reactions Analysis

The alcohols in the “(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol” system can be converted into the carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Mechanism of Action

The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol involves the reaction of 1-methyl-1H-imidazole with piperidine, followed by reduction of the resulting imidazolylpiperidine intermediate with sodium borohydride in methanol.", "Starting Materials": [ "1-methyl-1H-imidazole", "piperidine", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: 1-methyl-1H-imidazole is reacted with piperidine in the presence of a suitable solvent and a catalyst to form the imidazolylpiperidine intermediate.", "Step 2: The imidazolylpiperidine intermediate is then reduced with sodium borohydride in methanol to form (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol." ] }

CAS RN

1421601-79-7

Product Name

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol

Molecular Formula

C10H17N3O

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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